![molecular formula C13H11BrCl2N2O B14706322 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide CAS No. 13474-15-2](/img/structure/B14706322.png)
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridinium core substituted with a carbamoyl group and a 2,6-dichlorophenylmethyl moiety. The bromide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Core: The starting material, 2,6-dichlorobenzyl chloride, is reacted with pyridine to form 1-(2,6-dichlorobenzyl)pyridinium chloride.
Carbamoylation: The intermediate is then treated with a carbamoylating agent, such as isocyanate, to introduce the carbamoyl group at the 3-position of the pyridinium ring.
Ion Exchange: Finally, the chloride ion is exchanged with a bromide ion using a bromide salt, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carbamoyl group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or acetate, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or sodium acetate in aqueous or organic solvents.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with altered carbamoyl groups.
Substitution: Substituted derivatives with different anions.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoyl-1-alkylpyridin-1-ium salts: Similar structure but with different alkyl groups.
2,6-Dichlorobenzyl derivatives: Compounds with the same 2,6-dichlorobenzyl moiety but different functional groups.
Uniqueness
3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of functional groups and the presence of the pyridinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
13474-15-2 |
|---|---|
Fórmula molecular |
C13H11BrCl2N2O |
Peso molecular |
362.0 g/mol |
Nombre IUPAC |
1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C13H10Cl2N2O.BrH/c14-11-4-1-5-12(15)10(11)8-17-6-2-3-9(7-17)13(16)18;/h1-7H,8H2,(H-,16,18);1H |
Clave InChI |
KDCOOBWMLCHZCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C[N+]2=CC=CC(=C2)C(=O)N)Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


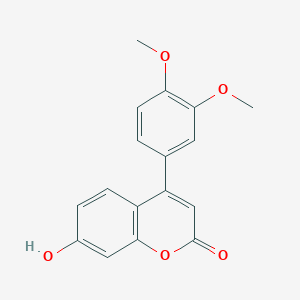
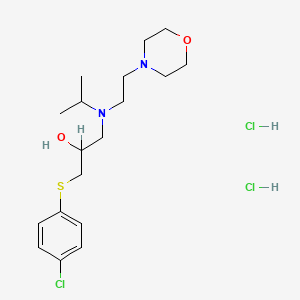
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)

![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
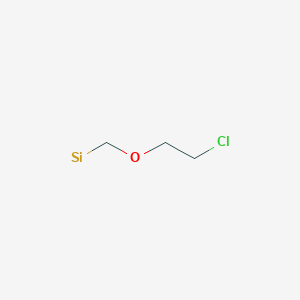
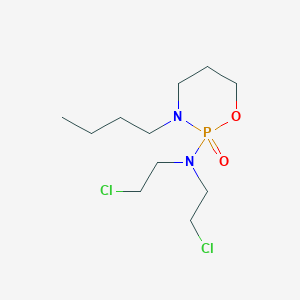

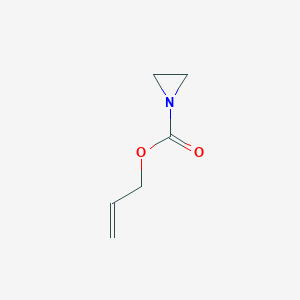
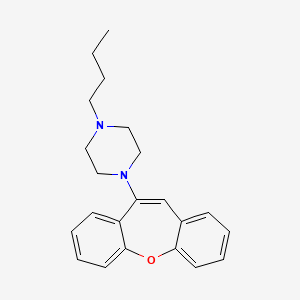
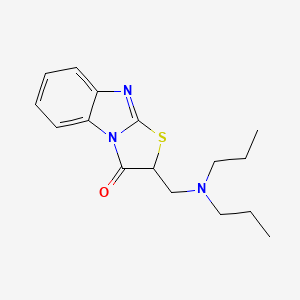
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
